molecular formula C12H17N3O3 B2592709 1,3-dimethyl-2,4-dioxo-6-(piperidin-1-yl)-1,2,3,4-tetrahydropyrimidine-5-carbaldehyde CAS No. 155544-40-4

1,3-dimethyl-2,4-dioxo-6-(piperidin-1-yl)-1,2,3,4-tetrahydropyrimidine-5-carbaldehyde

Cat. No.: B2592709
CAS No.: 155544-40-4
M. Wt: 251.286
InChI Key: FHBSUGXCFFXSAX-UHFFFAOYSA-N
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Description

1,3-dimethyl-2,4-dioxo-6-(piperidin-1-yl)-1,2,3,4-tetrahydropyrimidine-5-carbaldehyde is a heterocyclic compound belonging to the pyrimidine family. Pyrimidines are a class of organic compounds characterized by a six-membered ring structure containing two nitrogen atoms at positions 1 and 3. This specific compound is notable for its complex structure, which includes a piperidine ring and multiple functional groups, making it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3-dimethyl-2,4-dioxo-6-(piperidin-1-yl)-1,2,3,4-tetrahydropyrimidine-5-carbaldehyde typically involves multi-step organic reactions. One common synthetic route includes the condensation of a suitable aldehyde with a urea derivative, followed by cyclization and functional group modifications. The reaction conditions often require the use of catalysts, controlled temperatures, and specific solvents to achieve the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions or continuous flow processes. The choice of method depends on factors such as yield, purity, and cost-effectiveness. Industrial synthesis often employs automated systems to ensure precise control over reaction parameters and to optimize the production process.

Chemical Reactions Analysis

Types of Reactions

1,3-dimethyl-2,4-dioxo-6-(piperidin-1-yl)-1,2,3,4-tetrahydropyrimidine-5-carbaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The compound can be reduced to its corresponding alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The piperidine ring can undergo nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)

    Substitution: Various nucleophiles such as halides, amines, and thiols

Major Products

    Oxidation: Carboxylic acids

    Reduction: Alcohols

    Substitution: Derivatives with different functional groups

Scientific Research Applications

1,3-dimethyl-2,4-dioxo-6-(piperidin-1-yl)-1,2,3,4-tetrahydropyrimidine-5-carbaldehyde has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 1,3-dimethyl-2,4-dioxo-6-(piperidin-1-yl)-1,2,3,4-tetrahydropyrimidine-5-carbaldehyde involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Cytosine: A pyrimidine base found in nucleic acids, involved in genetic coding.

    Thymine: Another pyrimidine base, pairs with adenine in DNA.

    Uracil: Found in RNA, replaces thymine in RNA sequences.

Uniqueness

1,3-dimethyl-2,4-dioxo-6-(piperidin-1-yl)-1,2,3,4-tetrahydropyrimidine-5-carbaldehyde is unique due to its specific structure, which includes a piperidine ring and multiple functional groups. This structural complexity allows it to participate in a variety of chemical reactions and makes it a versatile compound for research and industrial applications. Its potential biological activities further distinguish it from other simpler pyrimidine derivatives.

Properties

IUPAC Name

1,3-dimethyl-2,4-dioxo-6-piperidin-1-ylpyrimidine-5-carbaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17N3O3/c1-13-10(15-6-4-3-5-7-15)9(8-16)11(17)14(2)12(13)18/h8H,3-7H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FHBSUGXCFFXSAX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=C(C(=O)N(C1=O)C)C=O)N2CCCCC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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